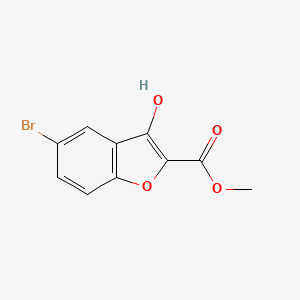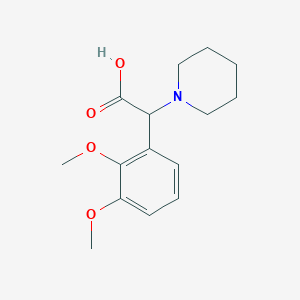
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid is an organic compound that features a phenyl ring substituted with two methoxy groups at the 2 and 3 positions, and a piperidine ring attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is then acylated with chloroacetic acid under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and amines.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
科学的研究の応用
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2,3-Dimethoxyphenyl)-2-(morpholin-4-yl)acetic acid: Similar structure but with a morpholine ring instead of piperidine.
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid is unique due to its specific combination of a piperidine ring and methoxy-substituted phenyl ring, which may confer distinct pharmacological and chemical properties compared to its analogs.
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
2-(2,3-dimethoxyphenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C15H21NO4/c1-19-12-8-6-7-11(14(12)20-2)13(15(17)18)16-9-4-3-5-10-16/h6-8,13H,3-5,9-10H2,1-2H3,(H,17,18) |
InChIキー |
YCNNCYAIVZGSGF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


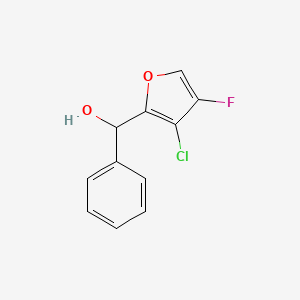
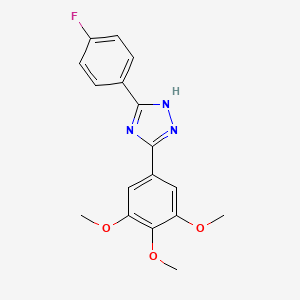
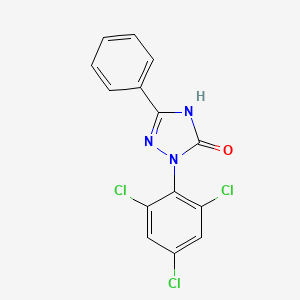

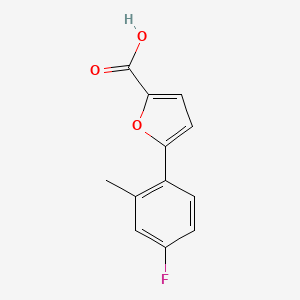

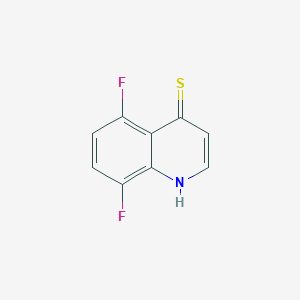
![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)
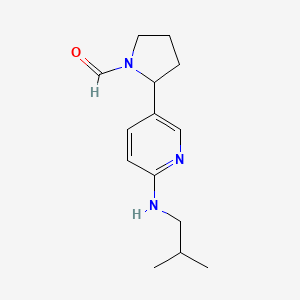
![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
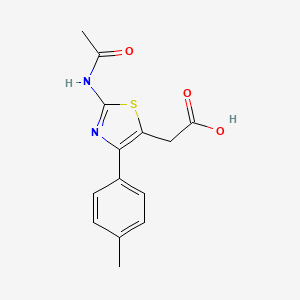

![2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B15059856.png)
